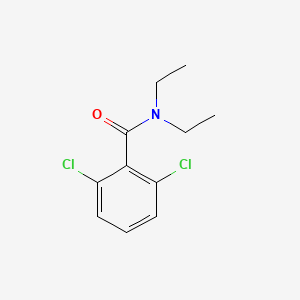
2-(3,4-Dichlorophenyl)-1-(2-methyl-1h-indol-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dichlorophenyl)-1-(2-methyl-1h-indol-3-yl)ethanone is an organic compound that belongs to the class of indole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-1-(2-methyl-1h-indol-3-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzaldehyde and 2-methylindole.
Condensation Reaction: The aldehyde group of 3,4-dichlorobenzaldehyde reacts with the indole nitrogen of 2-methylindole in the presence of a base such as sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (80-100°C).
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-Dichlorophenyl)-1-(2-methyl-1h-indol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dichlorophenyl)-1-(2-methyl-1h-indol-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3,4-Dichlorophenyl)-1-(2-methyl-1h-indol-3-yl)ethanone involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,4-Dichlorophenyl)-1H-indole: Similar structure but lacks the ethanone group.
1-(2-Methyl-1H-indol-3-yl)ethanone: Similar structure but lacks the dichlorophenyl group.
Uniqueness
2-(3,4-Dichlorophenyl)-1-(2-methyl-1h-indol-3-yl)ethanone is unique due to the presence of both the dichlorophenyl and indole moieties, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
6883-52-9 |
|---|---|
Molekularformel |
C17H13Cl2NO |
Molekulargewicht |
318.2 g/mol |
IUPAC-Name |
2-(3,4-dichlorophenyl)-1-(2-methyl-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C17H13Cl2NO/c1-10-17(12-4-2-3-5-15(12)20-10)16(21)9-11-6-7-13(18)14(19)8-11/h2-8,20H,9H2,1H3 |
InChI-Schlüssel |
IRBJFUFREWBSNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CC3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


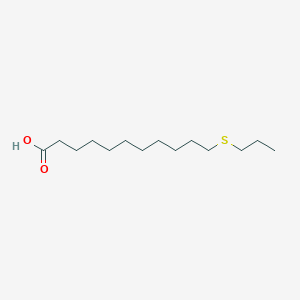
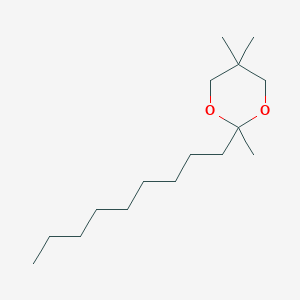
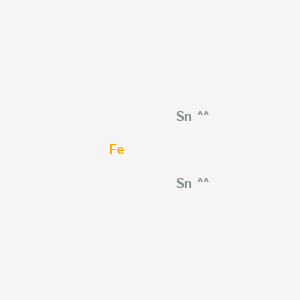
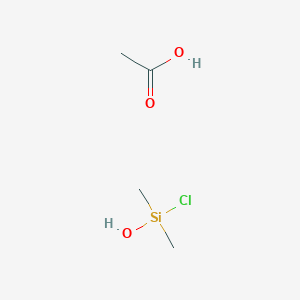

![[2-(Ethoxymethyl)phenyl][bis(2-methoxyphenyl)]methanol](/img/structure/B14722363.png)
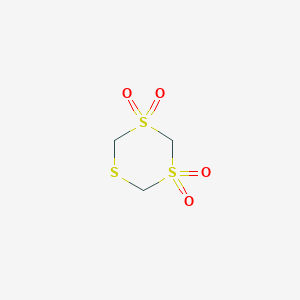
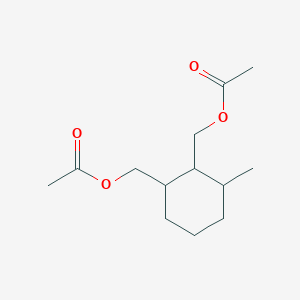
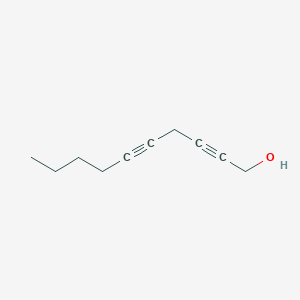
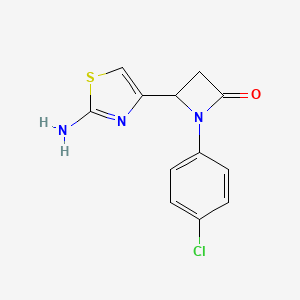
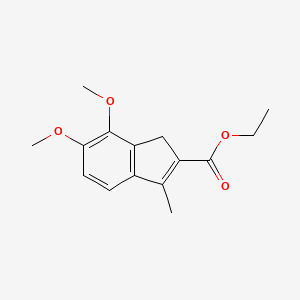
![Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14722415.png)

